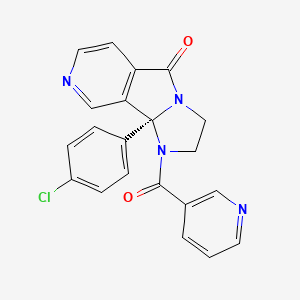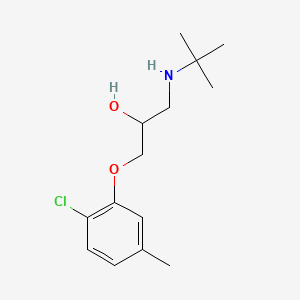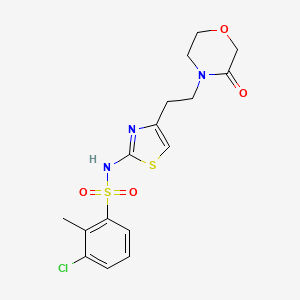
卡伏索司他
科学研究应用
作用机制
卡伏索司他通过抑制酶S-亚硝基谷胱甘肽还原酶(GSNOR)发挥作用。 这种抑制导致S-亚硝基谷胱甘肽(GSNO)水平升高,进而稳定细胞膜上的CFTR蛋白 . CFTR的稳定性提高了其功能,这对囊性纤维化等CFTR活性受损的疾病特别有益 .
生化分析
Biochemical Properties
Cavosonstat plays a significant role in biochemical reactions. It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) . This mechanism of action is complementary to CFTR correctors and potentiators
Cellular Effects
Cavosonstat has shown to modulate the function of the defective CFTR protein and decrease inflammation in the lung . It increases the levels of an important signaling molecule in the body, called S-nitrosoglutathione or GSNO . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cavosonstat involves promoting CFTR maturation and plasma membrane stability . It increases the levels of S-nitrosoglutathione (GSNO), a signaling molecule in the body
Temporal Effects in Laboratory Settings
In laboratory settings, Cavosonstat has shown linear and predictable pharmacokinetics . It is rapidly absorbed, and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . At the highest dose, significant reductions from baseline in sweat chloride were observed at day 28 .
Metabolic Pathways
It is known that Cavosonstat is an inhibitor of S-nitrosoglutathione reductase
准备方法
合成路线和反应条件
卡伏索司他可以通过一系列化学反应合成,涉及其核心结构3-氯-4-(6-羟基喹啉-2-基)苯甲酸的形成 . 合成路线通常包括:
喹啉环的形成: 这一步骤涉及在酸性或碱性条件下使适当的前体环化。
氯化: 在苯环的所需位置引入氯原子。
偶联反应: 通过喹啉和苯衍生物之间的偶联反应形成最终产物。
工业生产方法
卡伏索司他的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。 这包括使用高效催化剂、控制反应条件以及使用重结晶和色谱等纯化技术 .
化学反应分析
反应类型
卡伏索司他经历各种化学反应,包括:
氧化: 卡伏索司他在特定条件下可以被氧化形成相应的氧化产物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
主要产物
这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能产生含有额外含氧官能团的喹啉衍生物 .
相似化合物的比较
属性
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1371587-51-7 | |
| Record name | Cavosonstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cavosonstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAVOSONSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)





![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)


